Lipophilicity (LogP) Differentiation of 5-(neo-Pentyl)hydantoin from Unsubstituted Hydantoin
The presence of the neo-pentyl group significantly increases the lipophilicity of 5-(neo-Pentyl)hydantoin compared to the parent hydantoin scaffold. This is a quantifiable difference in a key drug-like property. The calculated ACD/LogP for 5-(neo-Pentyl)hydantoin is 0.74 , whereas the parent hydantoin (2,4-imidazolidinedione) has a calculated LogP of -0.92 [1]. This shift from a hydrophilic (LogP < 0) to a more lipophilic (LogP > 0) state is a direct consequence of the neo-pentyl substitution.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 0.74 |
| Comparator Or Baseline | Hydantoin (unsubstituted), Calculated LogP = -0.92 |
| Quantified Difference | Increase in LogP of approximately 1.66 units |
| Conditions | In silico calculation (ACD/Labs Percepta Platform) |
Why This Matters
This quantitative increase in lipophilicity alters membrane permeability and distribution, making 5-(neo-Pentyl)hydantoin a more suitable scaffold for developing bioactive compounds targeting intracellular or CNS-active agents.
- [1] PubChem. Hydantoin (Compound Summary). Computed Properties. View Source
